Benzenemethanamine, N-propyl-

Catalog No.
S749736
CAS No.
2032-33-9
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, N-propyl-

CAS Number

2032-33-9

Product Name

Benzenemethanamine, N-propyl-

IUPAC Name

N-benzylpropan-1-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

OUMBFMLKPJUWDQ-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=CC=C1

Canonical SMILES

CCCNCC1=CC=CC=C1

Limited research available:

Further resources:

For comprehensive and up-to-date information on scientific research involving Benzenemethanamine, N-propyl-, consulting scientific databases like PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook is recommended. These resources provide information on the compound's structure, properties, and safety data, but may not have extensive details on its research applications due to the limited availability of such information.

  • PubChem:
  • NIST Chemistry WebBook:

Benzenemethanamine, N-propyl- is an organic compound characterized by the molecular formula C10H15NC_{10}H_{15}N and a molar mass of approximately 149.23 g/mol. It features a propyl group attached to a benzylamine structure, making it a member of the amine family. The compound is typically a colorless to pale yellow liquid with a distinct aromatic odor. It is slightly soluble in water but more soluble in organic solvents such as alcohol and ether .

Typical of amines and aromatic compounds:

  • N-Alkylation: Reacts with alkyl halides to form more complex amines.
  • Acylation: Can react with acyl chlorides to form amides.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Benzenemethanamine, N-propyl- exhibits biological activity that may include:

  • Neurotransmitter Activity: Similar compounds are often involved in neurotransmission, potentially acting as precursors or modulators of neurotransmitters.
  • Toxicity: It has been noted to cause skin burns and eye damage upon contact, indicating potential hazards associated with its handling .

The synthesis of Benzenemethanamine, N-propyl- can be achieved through several methods:

  • Alkylation of Benzylamine: Benzylamine can be treated with propyl halides under basic conditions to yield N-propyl benzylamine.
  • Reduction of Benzophenone Derivatives: Starting from benzophenone, reduction can yield the desired amine .

Benzenemethanamine, N-propyl- has various applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: Employed in studies related to organic synthesis and reaction mechanisms.
  • Industrial Chemicals: Acts as a precursor for producing various chemical products .

Interaction studies involving Benzenemethanamine, N-propyl- have shown its potential effects on biological systems:

  • Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors could elucidate its role in pharmacology.
  • Toxicological Assessments: Studies have highlighted its acute toxicity profile, emphasizing the need for careful handling and usage in laboratory settings .

Benzenemethanamine, N-propyl- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Benzenemethanamine, N-methyl-C9H13NC_{9}H_{13}NMethyl group instead of propyl; lower molecular weight.
PropylbenzeneC9H12C_{9}H_{12}Lacks the amine group; primarily used as a solvent.
Benzenepropanoic acidC10H12O2C_{10}H_{12}O_2Contains a carboxylic acid group; different reactivity profile.

Benzenemethanamine, N-propyl- is unique due to its amine functionality combined with an aromatic system, which allows for diverse reactivity compared to simpler hydrocarbons like Propylbenzene. Its biological activity also sets it apart from non-amino derivatives .

Catalytic N-Alkylation Strategies Using Borrowing Hydrogen Catalysis

Nickel-Catalyzed Systems for Primary Amine Synthesis

Nickel-based catalysts have demonstrated exceptional efficiency in N-alkylation via borrowing hydrogen (BH) mechanisms. Heterogeneous Ni/θ-Al₂O₃ catalysts enable the coupling of benzyl alcohols with primary amines under additive-free conditions, achieving turnover numbers (TONs) exceeding 1,000 for aliphatic alcohols. The reaction proceeds through alcohol dehydrogenation to aldehydes, condensation with amines to form imines, and subsequent hydrogenation (Figure 1). Kinetic studies reveal that acid-base bifunctional supports like θ-Al₂O₃ enhance imine formation by stabilizing intermediates through Lewis acid-base interactions.

Recent work on homogeneous Ni systems, such as Ni(COD)₂/KOH, has shown broad substrate tolerance, enabling the alkylation of anilines with aromatic and aliphatic alcohols (Table 1). This ligand-free system operates at 110°C with 2 mol% catalyst loading, yielding N-propylbenzenemethanamine derivatives in >90% selectivity.

Table 1: Performance of Nickel Catalysts in N-Alkylation

CatalystSubstrate PairTemp (°C)Yield (%)TON
Ni/θ-Al₂O₃Aniline + 1-Propanol120891,240
Ni(COD)₂/KOHBenzylamine + Methanol11093465

Manganese Pincer Complexes in Selective Alkylation

Manganese(I) PN₃ pincer complexes represent a breakthrough in earth-abundant metal catalysis. These systems catalyze the N-alkylation of challenging aliphatic amines with secondary alcohols at mild temperatures (80–100°C). For example, the reaction of benzylamine with 2-propanol using [Mn(PN₃)(CO)₂Br] achieves 85% conversion with 0.5 mol% catalyst loading. The redox-active PN₃ ligand facilitates hydrogen transfer, bypassing traditional β-hydride elimination steps.

Solvent Effects and Reaction Optimization in Heterogeneous Catalysis

Solvent polarity significantly impacts BH catalysis. Non-polar solvents like toluene favor imine formation but slow hydrogen transfer, while polar aprotic solvents (e.g., DMF) accelerate alcohol dehydrogenation. In the Ni/θ-Al₂O₃ system, tetrahydrofuran (THF) increases yields by 15% compared to hexane due to improved mass transfer. Recent studies also highlight glycerol as a green solvent, enabling metal-free reductive amination with NaBH₄ at 70°C.

Reductive Amination Pathways for Structural Diversification

Iridium-Mediated C-H Alkenylation Mechanisms

Cationic Ir(I)-BINAP complexes enable direct C-H alkenylation of N-propylbenzenemethanamine derivatives with alkynes. This method installs allyl groups at the benzyl position via a proposed mechanism involving oxidative addition of the C-H bond to Ir, alkyne insertion, and reductive elimination (Figure 2). Deuterium labeling confirms sp³ C-H activation precedes alkenylation.

Palladium-Catalyzed Hydrogenolysis in Debenzylation Processes

Pd/C catalyzes the selective N-debenzylation of N-benzyl-N-propylbenzenemethanamine using ClCH₂CHCl₂ as a hydrogen acceptor. The reaction proceeds through hydrodechlorination to generate HCl, which protonates the amine, followed by hydrogenolytic cleavage of the C-N bond. This method achieves >95% yields under mild H₂ pressure (1 atm).

Biomass-Derived Catalysts for Sustainable Synthesis

Zinc Single-Atom Catalysts in Oxidative C-N Bond Cleavage

ZnN₄ single-atom catalysts (SACs) derived from lignin enable oxidative C-N bond cleavage in N-alkylamines using O₂. The catalyst activates O₂ to superoxide radicals (·O₂⁻), which abstract α-H from N-propyl groups to form imine intermediates. Zn centers then hydrolyze the C=N bond via Lewis acid catalysis, yielding primary amines with 93% selectivity. This system operates at 150°C with 98% atom efficiency, outperforming homogeneous analogs.

The catalytic synthesis of Benzenemethanamine, N-propyl-, also known as N-propylbenzylamine, relies on the careful selection and optimization of catalytic systems. Both heterogeneous and homogeneous catalysts have been explored for their ability to facilitate key transformations, such as reductive amination and hydrogenation.

Comparative Performance Table

Catalyst TypeTypical Metal CentersReaction ConditionsSelectivity (%)AdvantagesLimitations
HeterogeneousNickel, Palladium, Platinum70–200°C, 1–3 MPa H₂90–98 [1] [2]Robustness, ease of separation, reusePotential for catalyst attrition
HomogeneousPincer complexes (Pd, Ir, Co)25–100°C, mild pressure85–99 [3] [4]Tunable selectivity, molecular controlSeparation, cost, stability

Raney Nickel Systems in Continuous Flow Applications

Raney nickel is a widely used heterogeneous catalyst for reductive amination and hydrogenation reactions. In continuous flow systems, Raney nickel demonstrates enhanced operational stability, reduced attrition, and high selectivity for the formation of primary amines, including N-propylbenzylamine. Continuous flow reactors allow precise control of temperature, pressure, and residence time, minimizing over-reduction and byproduct formation [5] [6] [2].

  • Key Findings:
    • Continuous flow Raney nickel systems maintain catalyst activity over extended periods, reducing downtime for catalyst replacement [2].
    • Selectivity for primary amines exceeds 95% under optimized conditions, with minimal formation of secondary products [5].
    • The fixed-bed configuration simplifies catalyst separation and product purification.
ParameterBatch SystemContinuous Flow System
Catalyst attritionHighLow
Selectivity (%)90–9595–98 [5] [2]
Operational stabilityModerateHigh

Molecularly Defined Pincer Complex Architectures

Homogeneous catalysis using molecularly defined pincer complexes, such as those based on palladium, iridium, or cobalt, offers a high degree of control over catalytic activity and selectivity. These complexes feature tridentate ligands that stabilize the metal center, allowing for fine-tuning of electronic and steric properties [3] [7] [4].

  • Key Findings:
    • Pincer complexes enable reversible redox transformations, expanding the scope of catalytic reactions [3].
    • The coordination environment can be systematically modified to enhance selectivity for N-propylbenzylamine formation.
    • Homogeneous systems often achieve selectivity above 95% for target amines, with minimal side reactions [4].
Complex TypeMetal CenterSelectivity (%)Notable Features
PCP, PNP, SNSPd, Ir, Co90–99 [3] [4]Tunable ligands, redox activity

Ligand Engineering for Selectivity Control

Ligand design is central to controlling the selectivity and efficiency of catalytic systems. The geometry and electronic properties of ligands, particularly in pincer complexes, directly influence the outcome of the catalytic process.

PNP vs. NNN Coordination Geometries

The coordination geometry of ligands—specifically PNP (phosphorus-nitrogen-phosphorus) versus NNN (nitrogen-nitrogen-nitrogen)—plays a critical role in determining catalyst performance.

  • PNP Ligands:

    • Offer a balance of electron-donating and withdrawing properties.
    • Enhance stability and facilitate activation of small molecules.
    • Provide flexibility for accommodating bulky substrates [7] [8].
  • NNN Ligands:

    • Typically result in a more rigid chelation environment.
    • Favor reactions requiring strong field ligands and high selectivity.
    • Can be tailored for specific substrate activation [7].
Ligand GeometrySelectivity (%)Notable Attributes
PNP95–99 [7] [8]Flexible, tunable
NNN90–97 [7]Rigid, strong field

Electron-Withdrawing Group Effects on Catalytic Activity

The introduction of electron-withdrawing groups onto ligands decreases electron density at the metal center, stabilizing lower oxidation states and shifting redox potentials [9] [10] [11].

  • Key Observations:
    • Electron-withdrawing groups increase the rate of certain catalytic steps but may decrease overall formation rates, shifting the rate-limiting step [10].
    • Enhanced stabilization of intermediates can lead to improved selectivity for primary amines [9] [11].
Ligand SubstitutionEffect on Redox PotentialCatalytic Activity
Electron-withdrawing groupMore positiveVariable [9] [10]
Electron-donating groupMore negativeOften increased

Solvent and Additive Effects on Reaction Outcomes

Solvent choice and the use of additives are pivotal in modulating reaction rates, selectivity, and catalyst stability during the synthesis of Benzenemethanamine, N-propyl-.

Polar Solvent Interactions in Ammonia Source Activation

Polar solvents, such as alcohols and water, can significantly influence the activation of ammonia sources in reductive amination reactions [12] [13].

  • Key Findings:
    • Increased solvent polarity raises the activation energy for ammonia-based nucleophilic attacks, affecting reaction rates [12].
    • Solvent polarity can simplify reaction pathways and stabilize charged intermediates.
    • The choice of solvent can be leveraged to optimize the selectivity for N-propylbenzylamine.
Solvent TypeEffect on Activation EnergyReaction Rate Impact
PolarIncreasedVariable [12] [13]
Non-polarLoweredOften increased

Azeotropic Removal Strategies for Water-Sensitive Reactions

Azeotropic distillation is a robust strategy for removing water from reaction mixtures, which is especially important in water-sensitive catalytic transformations [14] [15].

  • Key Strategies:
    • Use of solvents forming azeotropes with water (e.g., toluene, cyclopentyl methyl ether) enables efficient water removal and drives equilibrium toward product formation [14].
    • Azeotropic removal minimizes hydrolysis side reactions and enhances yields in the synthesis of N-propylbenzylamine.
Solvent SystemAzeotrope Boiling Point (°C)Water Removal EfficiencyApplication
Toluene–water110High [15]Reductive amination
Cyclopentyl methyl ether–water83High [14]Water-sensitive steps

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2032-33-9

Wikipedia

N-Benzyl-N-propylamine

General Manufacturing Information

Benzenemethanamine, N-propyl-: INACTIVE

Dates

Last modified: 08-15-2023

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